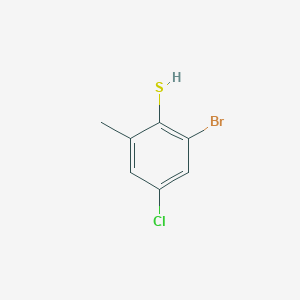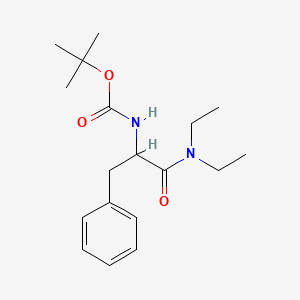
tert-Butyl (1-(diethylamino)-1-oxo-3-phenylpropan-2-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (1-(diethylamino)-1-oxo-3-phenylpropan-2-yl)carbamate is a compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis, particularly as protecting groups for amines. This compound is characterized by the presence of a tert-butyl group, a diethylamino group, and a phenyl group, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of tert-Butyl (1-(diethylamino)-1-oxo-3-phenylpropan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with the appropriate amino acid derivative. One common method involves the use of di-tert-butyl dicarbonate (Boc2O) as a reagent to introduce the tert-butyl carbamate group. The reaction is usually carried out in the presence of a base such as triethylamine or sodium bicarbonate, and the reaction conditions often include solvents like dichloromethane or tetrahydrofuran .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar methods as described above. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as crystallization, distillation, or chromatography to ensure high purity .
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl (1-(diethylamino)-1-oxo-3-phenylpropan-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amino group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols. Substitution reactions can lead to the formation of various substituted carbamates or amides .
Applications De Recherche Scientifique
Chemistry
In chemistry, tert-Butyl (1-(diethylamino)-1-oxo-3-phenylpropan-2-yl)carbamate is used as a protecting group for amines in peptide synthesis. It helps to prevent unwanted reactions at the amino group during the synthesis of complex molecules .
Biology
In biological research, this compound can be used to study enzyme-catalyzed reactions involving carbamates. It serves as a model compound to investigate the mechanisms of enzyme inhibition and activation .
Medicine
In medicine, carbamates like this compound are explored for their potential use as prodrugs. Prodrugs are inactive compounds that can be metabolized in the body to release active drugs, providing a controlled release mechanism .
Industry
In industrial applications, this compound is used in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Its stability and reactivity make it a valuable intermediate in various chemical processes .
Mécanisme D'action
The mechanism of action of tert-Butyl (1-(diethylamino)-1-oxo-3-phenylpropan-2-yl)carbamate involves the formation of a stable carbamate linkage. This linkage can be cleaved under acidic conditions to release the free amine and tert-butyl cation. The compound’s effects are primarily due to its ability to protect the amino group during chemical reactions, preventing unwanted side reactions and facilitating the synthesis of complex molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl carbamate: A simpler carbamate used for similar protecting group applications.
Benzyl carbamate: Another carbamate used as a protecting group, but with different stability and reactivity profiles.
Phenyl carbamate: Used in various chemical syntheses, with distinct properties compared to tert-butyl carbamate.
Uniqueness
tert-Butyl (1-(diethylamino)-1-oxo-3-phenylpropan-2-yl)carbamate is unique due to its combination of functional groups, which provide specific reactivity and stability. The presence of the tert-butyl group offers steric protection, while the diethylamino group enhances its solubility and reactivity in various chemical environments .
Propriétés
Formule moléculaire |
C18H28N2O3 |
|---|---|
Poids moléculaire |
320.4 g/mol |
Nom IUPAC |
tert-butyl N-[1-(diethylamino)-1-oxo-3-phenylpropan-2-yl]carbamate |
InChI |
InChI=1S/C18H28N2O3/c1-6-20(7-2)16(21)15(13-14-11-9-8-10-12-14)19-17(22)23-18(3,4)5/h8-12,15H,6-7,13H2,1-5H3,(H,19,22) |
Clé InChI |
KZNKIXNQNHUFSY-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C(=O)C(CC1=CC=CC=C1)NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


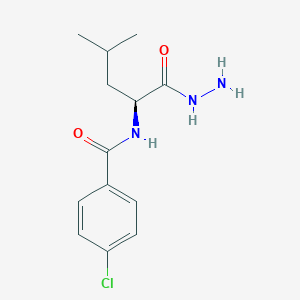
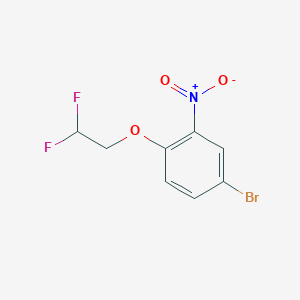
![[(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-(2-chloropurin-9-yl)oxolan-2-yl]methyl benzoate](/img/structure/B15202926.png)
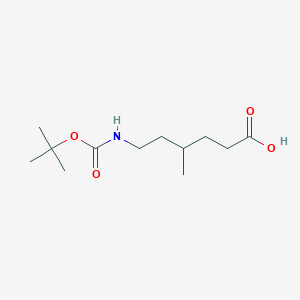
![2,6-Diazaspiro[3.3]heptane oxalate](/img/structure/B15202960.png)
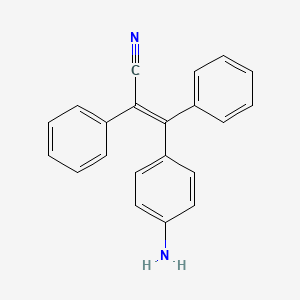
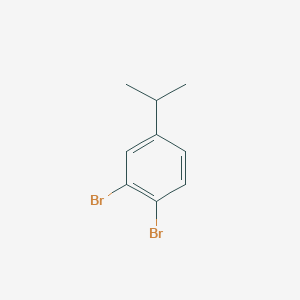
![dilithium;[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] phosphate](/img/structure/B15202972.png)
![2-((6-Bromo-2-ethyl-8-methylimidazo[1,2-a]pyridin-3-yl)(methyl)amino)-4-(4-fluorophenyl)thiazole-5-carbonitrile](/img/structure/B15202976.png)
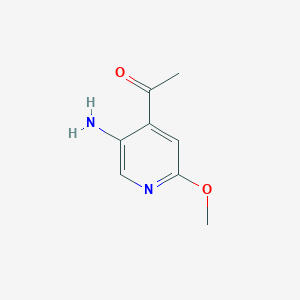
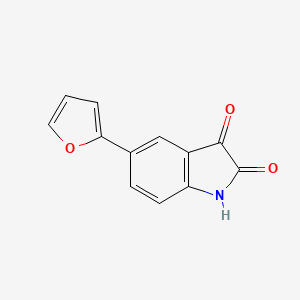
![[2-[2-(Hexadecanoylamino)-4-nitrophenyl]-2-phosphonooxyethyl]-trimethylazanium;hydroxide](/img/structure/B15202997.png)
![3-Chloro-6-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]pyridazine](/img/structure/B15203004.png)
